molecular formula C6H5ClN2O2 B1527030 (5-Chloropyrimidin-2-YL)acetic acid CAS No. 944903-13-3

(5-Chloropyrimidin-2-YL)acetic acid

Cat. No. B1527030
M. Wt: 172.57 g/mol
InChI Key: SDIHDHLHARYHAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Chloropyrimidin-2-YL)acetic acid” is represented by the InChI code 1S/C6H5ClN2O2S/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11) . The molecular formula is C6H5ClN2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chloropyrimidin-2-YL)acetic acid” include a molecular weight of 172.56900 . The compound’s exact mass is 172.00400 . The PSA is 63.08000, and the LogP is 0.75710 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of this chemical involves its role in the synthesis of various heterocyclic compounds. For example, Abdel-rahman et al. (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating the role of chloropyrimidinyl derivatives in creating compounds with potential antimicrobial properties (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Similarly, Morgentin et al. (2009) described an efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, showcasing the utility of related compounds in synthesizing key intermediates for pharmaceutical applications (R. Morgentin, F. Jung, M. Lamorlette, M. Maudet, Morgan Ménard, P. Plé, G. Pasquet, & Fabrice Renaud, 2009).

Antimicrobial and Anticancer Activities

Derivatives of (5-Chloropyrimidin-2-yl)acetic acid have been studied for their antimicrobial and anticancer activities. The synthesis and biological evaluation of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties, as researched by Selvam et al. (2012), exemplifies the potential medical applications of these compounds in developing new therapeutic agents (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, & M. Ali, 2012).

Pharmacological Review

Naveed et al. (2018) provided a comprehensive review on Chlorogenic Acid (CGA), a derivative of chloroacetic acid, highlighting its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This review underscores the broad spectrum of biological and therapeutic roles of CGA and calls for further research to optimize its pharmacological applications (M. Naveed, Veghar Hejazi, Muhammad Abbas, A. A. Kamboh, G. J. Khan, Muhammad Shumzaid, F. Ahmad, D. Babazadeh, Xia Fangfang, Faezeh Modarresi-Ghazani, Liang Wenhua, & Zhou Xiaohui, 2018).

properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIHDHLHARYHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302279
Record name 5-Chloro-2-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyrimidin-2-YL)acetic acid

CAS RN

944903-13-3
Record name 5-Chloro-2-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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